6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 866132-36-7
VCID: VC4466016
InChI: InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3
SMILES: CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

CAS No.: 866132-36-7

Cat. No.: VC4466016

Molecular Formula: C13H10ClN3

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine - 866132-36-7

Specification

CAS No. 866132-36-7
Molecular Formula C13H10ClN3
Molecular Weight 243.69
IUPAC Name 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C13H10ClN3/c1-9-5-13-15-7-11(8-17(13)16-9)10-3-2-4-12(14)6-10/h2-8H,1H3
Standard InChI Key DIFUSBHIPZFZSM-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₀ClN₃, with a molar mass of 243.69 g/mol. Its IUPAC name, 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, reflects the fusion of a pyrazole ring with a pyrimidine system, substituted at positions 2 (methyl) and 6 (3-chlorophenyl). Key identifiers include:

PropertyValue
CAS No.866132-36-7
SMILESCC1=NN2C=C(C=NC2=C1)C3=CC(=CC=C3)Cl
InChIKeyDIFUSBHIPZFZSM-UHFFFAOYSA-N
PubChem CID1485558

The 3-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl substituent at position 2 may stabilize the pyrazole ring conformation .

Synthetic Methodologies

Core Construction Strategies

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, a plausible route involves:

  • Chlorination of Pyrazolo[1,5-a]pyrimidine Diol:
    Starting with 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, treatment with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine .

  • Nucleophilic Aromatic Substitution:
    Reaction of the dichloro intermediate with 3-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions introduces the aryl group at position 6 .

This approach mirrors methods used for analogous PI3Kδ inhibitors, where morpholine substitutions at position 7 achieved nanomolar IC₅₀ values .

Alternative Pathways

Condensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acidic media (e.g., H₂SO₄/AcOH) offers another route . For example:

  • Reactants: 5-Amino-3-methylpyrazole + 3-chlorophenyl-substituted diketone

  • Conditions: Acetic acid with catalytic H₂SO₄, room temperature .

Yields for such reactions typically exceed 85%, though optimization may be required for this specific derivative .

Physicochemical and Spectroscopic Properties

Solubility and Stability

While solubility data for the compound are unpublished, analogs with similar substituents exhibit:

  • LogP: ~2.5–3.2 (moderate lipophilicity)

  • Aqueous Solubility: <10 μM at pH 7.4.

Stability under physiological conditions remains uncharacterized, though the chloroaryl group may confer resistance to oxidative metabolism.

Spectroscopic Signatures

  • IR: Expected peaks include ν(C=N) ~1600 cm⁻¹ and ν(C-Cl) ~750 cm⁻¹ .

  • ¹H NMR:

    • Methyl protons (2-CH₃): δ ~2.5 ppm (singlet)

    • Aromatic protons (3-Cl-C₆H₄): δ ~7.3–7.6 ppm (multiplet) .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsIC₅₀ (nM)Target
CPL302253 7-Morpholine2.8PI3Kδ
6-(3-Cl-Ph)-2-Me6-(3-Cl-Ph), 2-MeN/AUndetermined
GDC-0941 2-Methyl, 7-Morpholine3.0Pan-PI3K

The absence of a morpholine group in 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine may reduce PI3Kδ affinity but improve pharmacokinetic properties .

Future Directions

  • Activity Profiling: Screen against kinase panels to identify primary targets.

  • SAR Studies: Modify substituents at positions 2 and 6 to optimize potency and selectivity.

  • Formulation Development: Explore inhaled delivery for respiratory diseases, as seen with CPL302253 .

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